molecular formula C21H17NO4 B3009022 Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate CAS No. 478029-53-7

Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate

Cat. No.: B3009022
CAS No.: 478029-53-7
M. Wt: 347.37
InChI Key: QPKUPYNMVNJZKM-UHFFFAOYSA-N
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Description

“Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate” is a chemical compound with the CAS Number: 478029-53-7 . It has a molecular weight of 347.37 . The IUPAC name for this compound is methyl 2- (12,14-dioxo-9,10-dihydro-9,10- [3,4]epipyrroloanthracen-13-yl)acetate . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H17NO4/c1-26-15 (23)10-22-20 (24)18-16-11-6-2-3-7-12 (11)17 (19 (18)21 (22)25)14-9-5-4-8-13 (14)16/h2-9,16-19H,10H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is a solid . Its molecular weight is 347.37 . The InChI code, which describes its molecular structure, is 1S/C21H17NO4/c1-26-15 (23)10-22-20 (24)18-16-11-6-2-3-7-12 (11)17 (19 (18)21 (22)25)14-9-5-4-8-13 (14)16/h2-9,16-19H,10H2,1H3 .

Scientific Research Applications

Crystallographic Studies

The compound has been studied in crystallographic research to understand its structural properties. For instance, the study of 10-Methyl-9,11-annulated dibenzobarrelene reveals insights into the crystal structures of similar complex molecules, highlighting π–π stacking interactions and C—H...π interactions (Devassia et al., 2018).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of compounds with similar complex structures. For example, the synthesis of macrocyclic compounds like 22,24,25-trimethyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15 (20),16,18-hexaen-23-one demonstrates the methodologies used in creating and analyzing such molecules (Nguyen et al., 2017).

Chemical Reactions and Interactions

Studies also explore the chemical reactions and interactions involving similar compounds. The research on Oxetane Formation by 1,3-Migration of Benzyloxy Group in 7-Oxabicyclo[2.2.1]hept-2-yl Cations is an example of how these complex molecules behave under certain chemical conditions (Mosimann & Vogel, 2000).

Pharmaceutical Applications

While avoiding specifics on drug use and dosage, it's noteworthy that similar compounds have been investigated for pharmaceutical applications. For instance, the study on SYNTHESIS OF METHYL [6-(2-AMINO-1,3-THIAZOL-4-YL)-3-OXO-1,4- BENZOXAZIN-2-YL] ACETATES AS POSSIBLE COX-2 / 5-LOX INHIBITORS reflects the potential medicinal properties of structurally complex compounds (Reddy & Rao, 2008).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The safety precautions recommended include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell .

Properties

IUPAC Name

methyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-26-15(23)10-22-20(24)18-16-11-6-2-3-7-12(11)17(19(18)21(22)25)14-9-5-4-8-13(14)16/h2-9,16-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKUPYNMVNJZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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